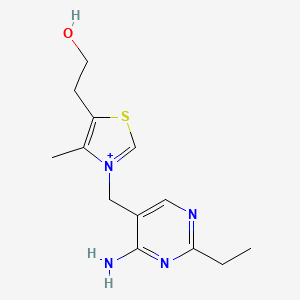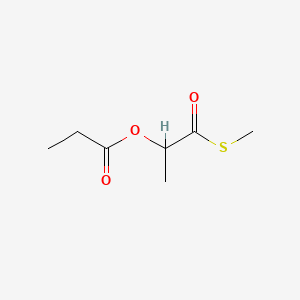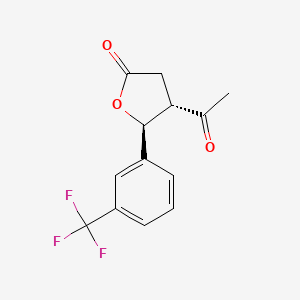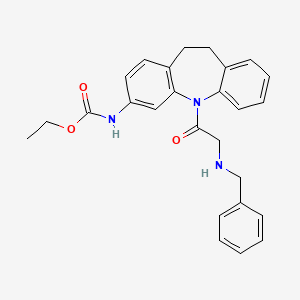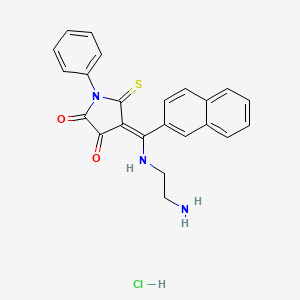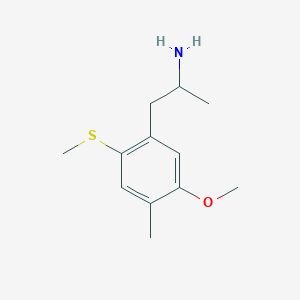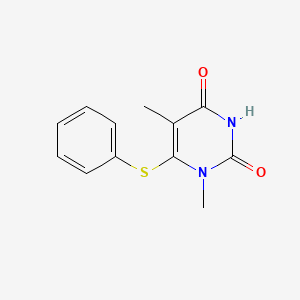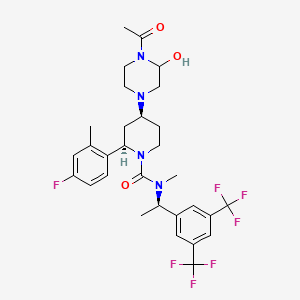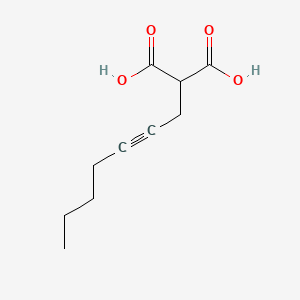
4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with dimethylamino and thioether groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, such as 4,6-dichloropyrimidine, and introduce the dimethylamino and thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine core can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the pyrimidine core can produce partially or fully reduced pyrimidine derivatives.
科学的研究の応用
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential therapeutic applications.
作用機序
The mechanism of action of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine involves its interaction with molecular targets through various pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the thioether groups can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include:
4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Known for its strong emissive properties and used in organic light-emitting diodes (OLEDs).
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid: Utilized in UV absorbers and light stabilizers.
Uniqueness
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is unique due to its combination of dimethylamino and thioether groups, which confer distinct chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
113393-76-3 |
|---|---|
分子式 |
C25H32N4S2 |
分子量 |
452.7 g/mol |
IUPAC名 |
2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-5-methylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C25H32N4S2/c1-19-24(20-6-10-22(11-7-20)30-16-14-28(2)3)26-18-27-25(19)21-8-12-23(13-9-21)31-17-15-29(4)5/h6-13,18H,14-17H2,1-5H3 |
InChIキー |
TWJUYELWUWEQNE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1C2=CC=C(C=C2)SCCN(C)C)C3=CC=C(C=C3)SCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


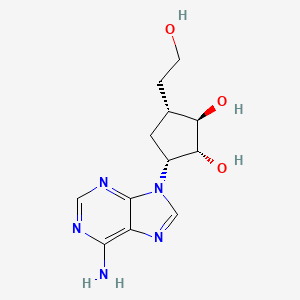
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
